4-amino-3-(aminomethyl)benzoic Acid
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-3-(aminomethyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |
InChI Key |
ULWVTFNWRFAVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CN)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Aminomethyl Benzoic Acid and Its Derivatives
Historical Perspective of Amino Acid Synthesis Relevant to AmAbz Scaffolds
The synthesis of non-proteinogenic amino acids like 4-amino-3-(aminomethyl)benzoic acid (AmAbz) builds upon a rich history of amino acid synthesis. Traditional methods often involved the amination of α-halo acids and the Strecker synthesis, which provided foundational techniques for introducing amino groups into organic molecules. Over time, more sophisticated methods emerged, allowing for greater control over stereochemistry and the incorporation of diverse functionalities. The development of protecting group strategies, for instance, has been crucial in modern amino acid synthesis, enabling chemists to selectively mask reactive functional groups while modifying others. This is particularly relevant for a molecule like AmAbz, which contains three distinct functionalities: an arylamino group, a benzylamino group, and a carboxylic acid. researchgate.net The ability to discriminate between these groups is essential for its use as a building block in more complex structures like pseudopeptides. researchgate.net
The synthesis of AmAbz itself is a modern example of targeted amino acid development, designed to create a specific molecular scaffold. Its preparation from readily available starting materials like 4-aminobenzoic acid demonstrates the application of regioselective reactions to install functional groups at precise locations on an aromatic ring. researchgate.net This targeted approach is a hallmark of contemporary amino acid synthesis, where the goal is often to create building blocks with specific structural features for applications in medicinal chemistry and materials science.
Regioselective Synthesis of AmAbz from 4-aminobenzoic Acid
Detailed Reaction Mechanisms of Amidomethylation
The key transformation in the synthesis of AmAbz is the amidomethylation of 4-aminobenzoic acid. This reaction proceeds through an electrophilic aromatic substitution mechanism. Under acidic conditions, N-(hydroxymethyl)phthalimide is activated to form a reactive N-acyliminium ion. This electrophile then attacks the electron-rich aromatic ring of 4-aminobenzoic acid. The amino group of 4-aminobenzoic acid is a strong activating group and directs the substitution to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the substitution occurs regioselectively at the ortho position (position 3). The final step is the deprotection of the phthalimide (B116566) group to reveal the free aminomethyl functionality.
Utilization of Hydroxymethylphthalimide as a Key Reagent
N-(Hydroxymethyl)phthalimide serves as a crucial reagent in the synthesis of AmAbz, acting as a protected form of formaldehyde (B43269) that facilitates the introduction of the aminomethyl group. researchgate.netbiosynth.com This reagent is advantageous because it provides a stable and easily handled source for the electrophilic species required for the amidomethylation reaction. The phthalimide group not only protects the amino functionality during the initial C-C bond formation but can also be removed under specific conditions to yield the desired primary amine. The use of N-hydroxyphthalimide derivatives is a well-established strategy in organic synthesis, particularly in the preparation of amines and amino acids. researchgate.netnih.govsphinxsai.com
Synthesis of Protected AmAbz Derivatives for Diverse Applications
The utility of AmAbz as a versatile building block is significantly enhanced by the ability to selectively protect its different functional groups. researchgate.net This allows for its controlled incorporation into larger molecules, such as pseudopeptides, without unwanted side reactions.
Selective Protection of the Benzylamino Group (e.g., with Boc₂O or Fmoc-OSu)
The benzylamino group of AmAbz can be selectively protected with common amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net The reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) proceeds with high selectivity for the more nucleophilic benzylamino group over the less reactive arylamino group. researchgate.netfishersci.co.ukorganic-chemistry.orgmychemblog.com This chemoselectivity is a key feature that simplifies the synthetic utility of AmAbz. The resulting Boc- and Fmoc-protected derivatives are stable compounds that can be used in a variety of coupling reactions. researchgate.netorganic-chemistry.org
The selective protection is crucial for applications in solid-phase peptide synthesis (SPPS), where the Fmoc group is commonly used for the temporary protection of the α-amino group of amino acids. acs.orgchemimpex.com The ability to introduce an Fmoc-protected AmAbz derivative into a growing peptide chain allows for the subsequent selective deprotection and further modification of the benzylamino group. researchgate.net
| Reagent | Protecting Group | Protected AmAbz Derivative |
| Di-tert-butyl dicarbonate (Boc₂O) | tert-Butoxycarbonyl (Boc) | AmAbz(Boc) |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | AmAbz(Fmoc) |
This selective protection strategy underscores the value of AmAbz as a trifunctional building block, enabling the synthesis of complex and diverse molecular architectures. researchgate.net
Differentiation of Amine Reactivity (Arylamino vs. Benzylamino)
The unique structure of this compound, possessing both a less basic arylamino group and a more basic benzylamino group, allows for selective chemical manipulations. This difference in basicity is the key to differentiating their reactivity.
The benzylamino group exhibits higher nucleophilicity and can be selectively acylated or protected under standard conditions. For instance, reaction with di-tert-butyl dicarbonate (Boc₂O) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) leads to the formation of the corresponding monoprotected derivatives, AmAbz(Boc) and AmAbz(Fmoc), respectively. researchgate.net Notably, these reactions leave the arylamino group untouched. researchgate.net This selective reactivity is also observed in peptide coupling reactions using the BOP reagent, where the arylamino group does not require protection for peptide bond formation at either the carboxyl or benzylamino groups. researchgate.net
This inherent difference in reactivity provides a strategic advantage in the synthesis of complex molecules, allowing for sequential functionalization of the amine groups without the need for a multi-step protection-deprotection strategy for the arylamino group.
Acylation Protocols for the Arylamino Moiety (Base-free, Carbodiimide-mediated)
While the benzylamino group is more reactive under standard acylation conditions, the arylamino moiety of this compound can be acylated under specific, tailored conditions. Base-free, carbodiimide-mediated coupling protocols have been successfully employed for this purpose. researchgate.net
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used reagents for the formation of amide bonds from carboxylic acids and amines. peptide.combachem.com In the context of acylating the arylamino group of AmAbz, these reagents facilitate the reaction without the need for an external base, which could otherwise lead to undesired side reactions or racemization. researchgate.netpeptide.com This approach allows for the selective introduction of various acyl groups onto the aromatic amine, further expanding the diversity of derivatives that can be synthesized from the AmAbz scaffold.
| Reagent Class | Specific Reagent | Application |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Base-free acylation of the arylamino group. researchgate.netpeptide.com |
| Carbodiimides | Diisopropylcarbodiimide (DIC) | Base-free acylation of the arylamino group. researchgate.netpeptide.com |
Strategies for Carboxyl Group Manipulation in Peptide Coupling
The carboxyl group of this compound and its derivatives is a key handle for peptide bond formation. Standard solid-phase peptide synthesis (SPPS) and solution-phase coupling techniques can be readily applied. researchgate.netuci.edu
A variety of coupling reagents can be utilized to activate the carboxyl group for reaction with an incoming amine. These include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netpeptide.combachem.com The choice of coupling reagent can be critical, especially in cases of sterically hindered couplings. google.comwpmucdn.com
For instance, the solid-phase synthesis of an AmAbz-containing branched pseudopeptide has been demonstrated, showcasing the utility of these coupling strategies. researchgate.net In this synthesis, the carboxyl group of an Fmoc-protected AmAbz derivative was activated for coupling to an amino acid resin. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, can help to minimize racemization during the coupling step, a common concern in peptide synthesis. peptide.combachem.com
| Coupling Reagent | Type | Common Use |
| BOP | Phosphonium Salt | Peptide bond formation. researchgate.netgoogle.com |
| PyBOP | Phosphonium Salt | Peptide bond formation, especially for difficult couplings. google.com |
| HBTU | Uronium Salt | Standard peptide coupling. bachem.com |
| HATU | Uronium Salt | Efficient peptide coupling, including for N-methyl amino acids. bachem.com |
| DCC/DIC | Carbodiimide | Carboxyl group activation, often with additives like HOBt. peptide.combachem.com |
Advanced Chemical Reactivity and Functionalization of 4 Amino 3 Aminomethyl Benzoic Acid
Chemoselective Functionalization Strategies Based on AmAbz's Trivalency
The key to harnessing the synthetic potential of AmAbz lies in the differential reactivity of its three functional groups. This trivalency permits orthogonal chemical strategies, where each site can be addressed independently under specific reaction conditions. highfine.com
AmAbz possesses two distinct primary amine groups: an aromatic amine (arylamino group) directly attached to the benzene (B151609) ring at the C4 position, and a benzylic amine on the aminomethyl substituent at the C3 position. The nucleophilicity and reactivity of these two groups are markedly different, which is the basis for their selective functionalization.
The benzylic amine is significantly more nucleophilic and reactive than its aromatic counterpart. This is because the lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene ring, reducing its availability for nucleophilic attack. Consequently, electrophilic reagents will preferentially react at the benzylic amine.
Research has demonstrated that protecting groups such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) react selectively with the benzylic amino group to yield monoprotected derivatives. highfine.com This high degree of selectivity makes it possible to protect the more reactive amine while leaving the less reactive aromatic amine and the carboxyl group available for subsequent reactions. highfine.com
Interestingly, even during peptide coupling reactions using the BOP reagent (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), the aromatic amine shows low reactivity and does not undergo acylation. This allows for peptide chain elongation at the benzylic amine without the need to protect the aromatic amine. The aromatic amine can, however, be acylated under specific conditions, such as base-free, carbodiimide-mediated couplings. highfine.com
Table 1: Selective Reactions of Amine Groups in AmAbz
| Reagent | Targeted Amine Group | Outcome | Reference |
| Boc₂O | Benzylic Amine | Selective N-Boc protection | highfine.com |
| Fmoc-OSu | Benzylic Amine | Selective N-Fmoc protection | highfine.com |
| BOP reagent | Benzylic Amine | Acylation (peptide coupling) | highfine.com |
| Carbodiimide (base-free) | Aromatic Amine | Acylation | highfine.com |
The carboxyl group of AmAbz behaves like a typical benzoic acid derivative and can be readily activated for amide bond formation. Standard peptide coupling methodologies are effective for this purpose. For instance, after selective protection of the benzylic amine, the carboxyl group can be coupled with an amino acid or peptide. The low reactivity of the unprotected aromatic amine under many standard coupling conditions, such as those using the BOP reagent, means that peptide bond formation at the carboxyl group can proceed efficiently without side reactions involving the aromatic amine. highfine.com
This orthogonal reactivity is crucial for its use as a scaffold. A typical strategy involves first protecting the benzylic amine, then forming a peptide bond at the carboxyl group, and finally, if desired, modifying the aromatic amine or deprotecting the benzylic amine for further functionalization.
Derivatization for Conjugate Chemistry
The unique trifunctional nature of AmAbz makes it an excellent building block for creating complex molecular architectures, such as branched peptides and other conjugates. By employing orthogonal protecting groups, each functional site can be addressed sequentially.
A prime example of this is the solid-phase synthesis of a branched pseudopeptide. highfine.com In this synthesis, a derivative like Fmoc-AmAbz(Boc)-OH is used. The Fmoc group, which protects the aromatic amine (in this specific derivative, though typically the benzylic is more reactive and protected first), is removed to allow coupling to the solid support or extension of a peptide chain. The carboxyl group is then used to form a peptide bond with another amino acid. Subsequently, the Boc group protecting the benzylic amine can be removed, allowing for the synthesis of a second, distinct peptide chain to grow from that position. This results in a branched structure with two different peptide chains attached to the AmAbz core. highfine.com
Table 2: Protected AmAbz Derivatives for Conjugate Synthesis
| Derivative | Protecting Group 1 (Site) | Protecting Group 2 (Site) | Synthetic Application | Reference |
| AmAbz(Boc) | Boc (Benzylic Amine) | None | Building block for peptide synthesis | highfine.com |
| AmAbz(Fmoc) | Fmoc (Benzylic Amine) | None | Building block for peptide synthesis | highfine.com |
| Fmoc-AmAbz(Boc) | Fmoc (Aromatic Amine) | Boc (Benzylic Amine) | Building block for branched peptides | highfine.com |
Applications of 4 Amino 3 Aminomethyl Benzoic Acid in Chemical Biology and Drug Discovery
AmAbz as a Cornerstone in Peptidomimetic Design and Synthesisresearchgate.net
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. AmAbz serves as a valuable component in the design of these molecules. researchgate.net It is an unnatural amino acid that can be efficiently synthesized from 4-aminobenzoic acid. researchgate.net The core structure of AmAbz features three distinct functional groups: a carboxylic acid, an arylamino group, and a benzylamino group. This arrangement allows for selective chemical modifications at different points of the molecule, making it a powerful tool for creating diverse and structurally complex pseudopeptides. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Incorporating AmAbzresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. biotage.combachem.com This method simplifies the purification process, as reagents and soluble by-products can be removed by simple filtration after each reaction step. biotage.combachem.com The general SPPS cycle involves the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.comcsic.es
The integration of AmAbz into SPPS protocols is facilitated by the differential reactivity of its amino groups. researchgate.net The benzylamino group can be selectively protected with standard protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net For instance, reaction with Fmoc-OSu selectively yields the AmAbz(Fmoc) derivative. researchgate.net Crucially, the arylamino group shows lower reactivity and typically does not require protection during standard peptide bond formation at the carboxyl group or during chain elongation at the benzylamino group. researchgate.net This selective reactivity is a key advantage, streamlining the synthesis process. This property has been demonstrated in the solid-phase synthesis of a branched pseudopeptide, Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2. researchgate.net
Table 1: Properties of 4-amino-3-(aminomethyl)benzoic Acid and its Derivatives
| Compound Name | Abbreviation | Molecular Formula | Key Feature | Reference |
|---|---|---|---|---|
| This compound | AmAbz | C8H9NO2 | Trifunctional scaffold with carboxylic acid, arylamino, and benzylamino groups. | researchgate.net |
| 4-(Boc-aminomethyl)benzoic acid | AmAbz(Boc) | C13H17NO4 | Benzylamino group is protected by a Boc group. | researchgate.netsigmaaldrich.com |
| 4-amino-3-(Fmoc-aminomethyl)benzoic acid | AmAbz(Fmoc) | C23H20N2O4 | Benzylamino group is protected by an Fmoc group. | researchgate.net |
Construction of Branched Pseudopeptides and Macrocyclesresearchgate.net
The unique trifunctional structure of AmAbz is particularly advantageous for creating non-linear, complex peptide structures. The arylamino and benzylamino groups can both serve as points for peptide chain elongation, allowing for the construction of branched pseudopeptides. researchgate.net In the synthesis of the branched pseudopeptide Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2, the main peptide backbone is extended from the carboxylic acid and benzylamino groups of the AmAbz core, while a separate dipeptide (Lys-Leu) is attached to the arylamino group, demonstrating its utility as a branching point. researchgate.net This capability to introduce branching is critical for exploring a wider range of three-dimensional chemical space and for developing molecules that can interact with multiple sites on a biological target. Furthermore, the functional groups on the AmAbz scaffold can be utilized for intramolecular cyclization, leading to the formation of macrocyclic pseudopeptides, which often exhibit constrained conformations and improved binding affinities. nih.gov
Influence of AmAbz on Pseudopeptide Conformation and Bioactivity
The incorporation of the rigid aromatic ring of AmAbz into a peptide backbone significantly influences the resulting pseudopeptide's conformation. This conformational constraint can pre-organize the molecule into a specific three-dimensional shape that may be favorable for binding to a biological target. By restricting the flexibility of the peptide chain, the entropic penalty of binding is reduced, potentially leading to higher bioactivity. Research has shown that 4-(Aminomethyl)benzoic acid, a related compound, acts as a competitive inhibitor of the peptide transporter PepT1. nih.gov This inhibitory activity is attributed to its ability to mimic the spatial configuration of a dipeptide and bind to the transporter, suggesting that AmAbz-containing peptidomimetics could be designed to target similar transport proteins or other biological receptors where specific conformations are required for recognition. nih.gov
Contributions to Combinatorial Library Developmentresearchgate.net
Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened to identify compounds with desired biological activities. apexbt.com AmAbz is an excellent scaffold for combinatorial library development due to its three distinct functional groups, which can be independently modified. researchgate.net
Design Principles for AmAbz-Based Combinatorial Scaffoldsresearchgate.net
The design of combinatorial libraries based on the AmAbz scaffold leverages its trifunctionality. researchgate.net The core structure serves as a central hub from which chemical diversity can be projected in three different directions. The general design principle involves:
Attachment to a solid support: The carboxylic acid group of AmAbz is typically used to anchor the scaffold to a resin for solid-phase synthesis. nih.gov
Diversification at the amino groups: A diverse set of building blocks (e.g., amino acids, carboxylic acids) can be coupled to the arylamino and benzylamino groups.
By systematically varying the chemical moieties attached at these positions using a split-and-pool synthesis strategy, a vast number of unique compounds can be generated from a small number of starting materials. nih.govnih.gov This approach allows for the creation of libraries with significant scaffold diversity, which is a key feature of natural products and is often correlated with biological activity. researchgate.netresearchgate.net
High-Throughput Screening Library Generationnih.gov
The libraries synthesized using the AmAbz scaffold are well-suited for high-throughput screening (HTS). apexbt.comtechnologynetworks.com HTS involves the automated testing of large numbers of compounds against a specific biological target to identify "hits"—compounds that exhibit a desired activity. technologynetworks.com One-bead-one-compound (OBOC) libraries are a common format where each bead in a resin pool carries a unique compound. nih.gov These libraries can be rapidly screened, and the identity of the compound on a "hit" bead can be determined. The generation of AmAbz-based libraries provides a collection of structurally diverse molecules that can be used in HTS campaigns to discover novel inhibitors, agonists, or antagonists for various therapeutic targets. nih.govapexbt.com The efficiency of both the library synthesis on the AmAbz scaffold and the subsequent high-throughput screening process accelerates the early stages of drug discovery. nih.gov
Role as a Linker in Chemical Libraries
A linker in combinatorial chemistry is a molecular unit that connects a growing compound to a solid support or bridges different parts of a molecule. The utility of this compound in this capacity stems from the differential reactivity of its functional groups, which can be selectively protected and deprotected. researchgate.net This allows for a directed and controlled synthesis strategy, which is fundamental for building chemical libraries.
Methodologies have been developed that utilize such aromatic scaffolds and linkers to simplify screening processes in chemical libraries. researchgate.net The AmAbz scaffold provides a defined spatial orientation for the attached chemical moieties, which can enhance binding affinity and specificity to biological targets. researchgate.net This controlled orientation is an advantage over more flexible linkers.
Research has demonstrated the synthesis of protected derivatives of AmAbz, such as AmAbz(Boc) and AmAbz(Fmoc), where the benzylic amino group is selectively protected. researchgate.net This selective protection is crucial, as it leaves the aromatic amino group and the carboxyl group available for subsequent, orthogonal chemical transformations. researchgate.net For instance, the aromatic amino group was noted to not undergo acylation during standard peptide coupling conditions, making its protection unnecessary for peptide bond formation at the carboxyl group or for chain elongation at the benzylic amine. researchgate.net This inherent selectivity simplifies synthetic schemes for library production.
The adaptability of the aminomethylbenzoic acid core is further highlighted by the development of related derivatives for specialized linker applications. A notable example is 4-aminomethyl-3-nitrobenzoic acid, a derivative designed as an o-nitrobenzyl-based photolabile linker. nih.govresearchgate.net This linker, which can be synthesized from 4-(aminomethyl)benzoic acid, is used to attach molecules to a solid support or another molecular entity and can be cleaved upon UV irradiation to release the attached molecule, a common strategy in the screening of combinatorial libraries. nih.govresearchgate.net
Table 1: Functional Group Selectivity of this compound (AmAbz) for Linker Applications
| Functional Group | Position | Reactivity and Protection | Role in Linker Function |
|---|---|---|---|
| Benzylic Amino | 3-(aminomethyl) | High reactivity; selectively protected with Boc or Fmoc groups. researchgate.net | Primary attachment point for elongating a molecular chain or connecting to a scaffold. |
| Aromatic Amino | 4-amino | Lower reactivity; does not react under standard BOP-mediated peptide coupling conditions. researchgate.net | Can be acylated under specific base-free, carbodiimide-mediated conditions for further diversification. researchgate.net |
| Carboxyl | 1-carboxy | Can participate in peptide bond formation. researchgate.net | Serves as an anchor point for attachment to a solid-phase resin or another building block. |
Integration into Unnatural Diamino Acid Scaffolds
Unnatural amino acids are pivotal in drug discovery as they serve as building blocks for peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. sigmaaldrich.comnih.gov this compound is a novel unnatural diamino acid that serves as a promising scaffold for creating molecular diversity in combinatorial chemistry. researchgate.net
As a scaffold, AmAbz provides a rigid framework upon which various chemical substituents can be built. This rigidity helps to pre-organize the appended functionalities into a defined three-dimensional space, which can lead to higher binding affinities with biological targets compared to flexible scaffolds. researchgate.net The three distinct functional points on the AmAbz molecule allow for the creation of branched, non-linear structures that can explore a wider chemical space than simple linear peptides. researchgate.net
The practical application of AmAbz as a scaffold has been successfully demonstrated in the solid-phase synthesis of a complex, branched pseudopeptide. researchgate.net In a published example, the synthesis of Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2 was achieved. researchgate.net This research highlights the process:
The AmAbz core is incorporated into the peptide chain.
The benzylic amino group of the AmAbz scaffold is used as an attachment point for a separate peptide branch (H-Lys-Leu).
The main peptide chain is elongated from the carboxyl group of the AmAbz unit.
This demonstrates the successful integration of AmAbz as a branching point, creating a complex peptidomimetic structure that would be difficult to achieve with natural amino acids alone. The synthesis of such molecules showcases the potential of AmAbz-based scaffolds in generating diverse libraries of peptidomimetics for drug discovery programs. researchgate.net
Table 2: Research Findings on AmAbz as a Scaffold
| Research Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Synthesis of Branched Pseudopeptides | Successfully synthesized Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2 on a solid phase. | Demonstrates the utility of AmAbz as a scaffold to create branched, complex peptidomimetics. | researchgate.net |
| Orthogonal Protection | Achieved selective protection of the benzylic amino group with Fmoc or Boc, leaving other groups free for reaction. | Enables controlled, stepwise synthesis of diverse structures on the AmAbz scaffold. | researchgate.net |
| Application in Combinatorial Chemistry | Described as a promising scaffold for combinatorial chemistry applications. | The rigid structure and multiple functionalization points are ideal for generating diverse chemical libraries. | researchgate.net |
Theoretical and Computational Investigations of 4 Amino 3 Aminomethyl Benzoic Acid
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 4-amino-3-(aminomethyl)benzoic acid, these studies reveal details about its three-dimensional structure, stability, and electronic character.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard tool for the computational investigation of molecular systems. By employing functionals such as B3LYP with basis sets like 6-311+G(d,p), the ground state properties of aminobenzoic acid derivatives can be accurately calculated. rsc.org For this compound, DFT calculations would typically be used to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative Predicted Ground State Properties of Aminobenzoic Acid Isomers (B3LYP Method)
| Property | 2-aminobenzoic acid | 3-aminobenzoic acid | 4-aminobenzoic acid |
|---|---|---|---|
| Dipole Moment (Debye) | 2.253 | 4.395 | 7.272 |
| HOMO Energy (eV) | -5.98 | -6.21 | -6.03 |
| LUMO Energy (eV) | -0.87 | -0.99 | -0.91 |
| Energy Gap (eV) | 5.11 | 5.22 | 5.12 |
Data sourced from a computational study on aminobenzoic acids. researchgate.net
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. The energies of these frontier orbitals are crucial in predicting the chemical reactivity and electronic transitions of the molecule.
Conformational Analysis and Energy Landscapes
The presence of flexible substituents, namely the aminomethyl and carboxylic acid groups, on the benzene (B151609) ring of this compound gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the most stable structures and to understand the molecule's flexibility.
Computational methods can map the potential energy surface by systematically rotating the rotatable bonds. For the aminomethyl group, rotation around the C-C and C-N bonds would be explored. Similarly, the orientation of the hydroxyl group in the carboxylic acid function (syn or anti relative to the carbonyl group) and its rotation relative to the benzene ring are critical.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a powerful tool for interpreting experimental spectra and for predicting the spectroscopic signatures of unknown compounds.
Computational Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Chemical Shifts)
The prediction of NMR chemical shifts using computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become increasingly reliable. researchgate.net For this compound, the ¹H and ¹³C chemical shifts are expected to be influenced by the electronic effects of the three substituents on the aromatic ring.
The amino group at position 4 is an electron-donating group, which would be expected to shield the aromatic protons and carbons, shifting their NMR signals to lower ppm values. Conversely, the carboxylic acid group is electron-withdrawing, causing a deshielding effect. The aminomethyl group's effect would be primarily inductive. The interplay of these effects would result in a unique NMR fingerprint for the molecule. Modern approaches even utilize machine learning and graph neural networks, trained on extensive datasets of experimental and calculated shifts, to achieve high accuracy in NMR predictions. nih.govrsc.org
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene Ring
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (with COOH) | ~170 |
| C2 (aromatic) | ~120-130 |
| C3 (with CH₂NH₂) | ~135-145 |
| C4 (with NH₂) | ~140-150 |
| C5 (aromatic) | ~115-125 |
| C6 (aromatic) | ~110-120 |
| CH₂ (aminomethyl) | ~45 |
Note: These are estimated values based on general substituent effects and data from related compounds.
Simulated Vibrational (IR/Raman) Spectra and Mode Assignments
The simulation of infrared (IR) and Raman spectra is another valuable application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net
For this compound, the simulated IR and Raman spectra would exhibit characteristic bands for the functional groups present. These include:
N-H stretching vibrations of the primary amino group and the aminomethyl group, typically appearing in the 3300-3500 cm⁻¹ region.
O-H stretching vibration of the carboxylic acid, which is usually a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.
C=O stretching vibration of the carboxylic acid, a strong band expected around 1700 cm⁻¹.
Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
N-H bending vibrations around 1600 cm⁻¹.
A detailed analysis of the calculated vibrational modes allows for the assignment of each band in the experimental spectrum to specific atomic motions, providing a deeper understanding of the molecule's dynamics.
Analysis of Intermolecular and Intramolecular Interactions
Non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), are crucial in determining the structure, stability, and properties of chemical systems.
In the solid state, this compound is expected to form a network of intermolecular hydrogen bonds. The carboxylic acid groups can form dimers, a common motif in the crystal structures of carboxylic acids. researchgate.net Additionally, the amino and aminomethyl groups can act as hydrogen bond donors, while the oxygen atoms of the carboxylic acid and the nitrogen atoms can act as acceptors. These intermolecular interactions would govern the crystal packing and are responsible for many of the macroscopic properties of the solid material.
Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these non-covalent interactions.
Hydrogen Bonding Networks in Solvated and Crystalline States
Hydrogen bonding plays a pivotal role in determining the properties and behavior of this compound in different environments. The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to the formation of intricate networks in both solution and the solid state.
In the solvated state , particularly in protic solvents like water, the functional groups of this compound are expected to engage in extensive hydrogen bonding with the solvent molecules. The carboxylic acid group can act as both a hydrogen bond donor (through its hydroxyl hydrogen) and an acceptor (through its carbonyl oxygen). Similarly, both the arylamino and the aminomethyl groups can donate hydrogen atoms from the nitrogen and can also act as hydrogen bond acceptors via the lone pair of electrons on the nitrogen atoms. It is also plausible that the molecule exists in a zwitterionic form in aqueous solution, where the carboxylic acid protonates one of the amino groups. Computational studies on similar molecules, like glycine (B1666218) and L-alanine in aqueous solution, have shown that both explicit and implicit solvation models are necessary to accurately represent the hydrogen bonding environment. nih.gov For this compound, a hydration shell would form around the molecule, with water molecules oriented to satisfy the hydrogen bonding capabilities of the solute. Studies on the hydration of m-aminobenzoic acid have shown a competition between the hydration of a protonated amine and a neutral carboxylic acid, with water bridges forming between the two functional groups. nih.govacs.org
In the crystalline state , this compound is likely to exhibit a complex network of intermolecular hydrogen bonds, which will dictate its crystal packing. It is highly probable that the molecule crystallizes as a zwitterion, a common feature for amino acids. In this form, the carboxylic acid group is deprotonated (COO-) and one of the amino groups is protonated (NH3+). The presence of both a primary arylamino group and a primary benzylic amino group raises the question of which is more likely to be protonated. The benzylamino group is generally more basic than the arylamino group, suggesting it is the more likely site of protonation.
The hydrogen bonding patterns in the crystal structure of different polymorphs of 4-aminobenzoic acid have been well-documented, revealing common motifs such as dimers formed through carboxylic acid groups and chain-like structures involving amino-carboxyl interactions. researchgate.netacs.org In the case of this compound, the additional aminomethyl group introduces more possibilities for hydrogen bonding. We can anticipate the formation of strong N-H···O and O-H···O hydrogen bonds, leading to the assembly of supramolecular structures. These could include dimeric rings, chains, and more complex two-dimensional or three-dimensional networks. For instance, studies on the bromide salts of 4-aminobenzoic acid have revealed two-dimensional hydrogen-bonded networks involving N-H···Br, N-H···O, and O-H···Br interactions. researchgate.netnih.gov
Below is a table summarizing the potential hydrogen bonding interactions for this compound.
| Interaction Type | Donor | Acceptor | State | Significance |
| Intermolecular | Carboxyl O-H | Carboxyl C=O | Crystalline | Formation of dimeric structures, similar to PABA polymorphs. |
| Intermolecular | Amino N-H | Carboxyl C=O | Crystalline/Solvated | Formation of head-to-tail chains and networks. |
| Intermolecular | Aminomethyl N-H | Carboxyl C=O | Crystalline/Solvated | Contributes to the formation of a 3D hydrogen-bonding network. |
| Molecule-Solvent | Carboxyl O-H | Solvent (e.g., Water) | Solvated | Solvation of the carboxylic acid group. |
| Molecule-Solvent | Amino N-H | Solvent (e.g., Water) | Solvated | Solvation of the amino groups. |
| Molecule-Solvent | Solvent (e.g., Water) | Carboxyl C=O | Solvated | Solvation of the carboxyl group. |
| Molecule-Solvent | Solvent (e.g., Water) | Amino N | Solvated | Solvation of the amino groups. |
| Intramolecular | Aminomethyl N-H | Carboxyl C=O | Crystalline/Solvated | Potential for formation of a five- or six-membered ring, influencing conformation. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. sigmaaldrich.com The MEP map illustrates regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).
For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, dictated by the electron-donating and electron-withdrawing nature of its substituents.
Negative Regions (Nucleophilic Centers): The most negative electrostatic potential is anticipated to be localized around the oxygen atoms of the carboxylate group, making this region a prime target for electrophilic attack. The nitrogen atoms of the arylamino and aminomethyl groups also possess lone pairs of electrons and will exhibit negative potential, though likely to a lesser extent than the carboxylate oxygen atoms.
Positive Regions (Electrophilic Centers): The most positive electrostatic potential is expected to be found around the hydrogen atoms of the protonated amino group (in the zwitterionic form) and the hydroxyl hydrogen of the carboxylic acid (in the neutral form). These regions are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring will also exhibit some degree of positive potential.
Influence of Substituents: The amino and aminomethyl groups are electron-donating groups, which increase the electron density of the benzene ring, particularly at the ortho and para positions relative to the amino group. The carboxylic acid group is an electron-withdrawing group, which decreases the electron density of the ring. The interplay of these effects will modulate the electrostatic potential across the aromatic system.
The MEP analysis of related substituted benzoic acids confirms these general principles. For example, electron-withdrawing substituents on the benzene ring of benzoic acid are known to increase its acidity by stabilizing the conjugate base, a phenomenon that would be reflected in the MEP map. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity.
A hypothetical data table summarizing the expected MEP characteristics is presented below. The values are qualitative and intended for illustrative purposes.
| Molecular Region | Expected MEP Value | Color on MEP Map | Chemical Interpretation |
| Carboxylate Oxygen Atoms | Highly Negative | Red | Strong nucleophilic character; site for electrophilic attack and hydrogen bond acceptance. |
| Amino & Aminomethyl Nitrogen Atoms | Negative | Orange/Yellow | Nucleophilic character; sites for electrophilic attack and hydrogen bond acceptance. |
| Carboxyl/Protonated Amino Hydrogens | Highly Positive | Blue | Strong electrophilic character; site for nucleophilic attack and hydrogen bond donation. |
| Aromatic Ring | Near-neutral to slightly negative | Green/Yellow | Overall electron-rich due to amino substituents, but with variations in potential across the ring. |
Emerging Research Frontiers and Future Prospects for 4 Amino 3 Aminomethyl Benzoic Acid
Development of Green Chemistry Approaches for AmAbz Synthesis
The traditional production of aminobenzoic acids and their derivatives has often relied on petroleum-based precursors and chemical syntheses that involve harsh conditions and potentially hazardous reagents. mdpi.com In response, the field of chemical synthesis is increasingly shifting towards green, sustainable, and environmentally friendly methods. mdpi.commdpi.com A prominent green approach is biosynthesis, which utilizes microorganisms or plants to produce target compounds from simple, renewable carbon sources like glucose via metabolic pathways such as the shikimate pathway. mdpi.comnih.gov
Another powerful green strategy is the integration of biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions. beilstein-journals.orgresearchgate.net Chemoenzymatic synthesis, which combines the strengths of both chemical and biological catalysts, offers efficient and sustainable routes to complex molecules. nih.govnih.gov For example, processes have been developed that couple enzymatic reactions, such as those catalyzed by hydrolases, with chemical steps like the Curtius rearrangement in a continuous flow system to produce valuable chemical building blocks. beilstein-journals.org
Currently, the reported synthesis of AmAbz is a multi-step chemical process starting from 4-aminobenzoic acid via a regioselective amidomethylation. researchgate.net Future research frontiers will likely focus on developing greener synthetic routes for AmAbz and its precursors. This could involve:
Biocatalytic Production of Precursors: Engineering microorganisms to produce 4-aminobenzoic acid or related intermediates from renewable feedstocks. mdpi.comgoogle.com
Chemoenzymatic Synthesis: Developing a hybrid pathway where a biosynthesized aminobenzoic acid derivative is chemically modified in subsequent steps to introduce the aminomethyl group, potentially using enzymatic transamination strategies. researchgate.netnih.gov
Biomass-Derived Starting Materials: Exploring routes that begin with bio-based platform chemicals, such as coumalic acid, which can be catalytically converted to benzoates. rsc.org
Table 1: Comparison of Synthetic Approaches for Aminobenzoic Acid Derivatives
| Approach | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Petroleum-derived (e.g., benzene (B151609), o-xylene) mdpi.com | Often requires high temperature/pressure, strong acids/bases, metal catalysts mdpi.com | Established, high-throughput | Non-renewable, harsh conditions, potential for toxic by-products mdpi.commdpi.com |
| Biosynthesis / Biocatalysis | Renewable (e.g., glucose) mdpi.com | Mild (ambient temperature/pressure, neutral pH) mdpi.com | Sustainable, environmentally friendly, high selectivity mdpi.combeilstein-journals.org | Can have lower yields or require complex downstream processing |
| Chemoenzymatic Synthesis | Renewable or chemical | Combines mild enzymatic steps with efficient chemical reactions nih.gov | High selectivity, novel pathways, reduced environmental impact nih.gov | Requires careful compatibility between chemical and biological steps |
Expansion of AmAbz-Derived Chemical Space
The true potential of 4-amino-3-(aminomethyl)benzoic acid lies in its role as a trifunctional building block for creating diverse and complex molecules. researchgate.net Its structure contains three distinct functional groups—an arylamino group, a benzylamino group, and a carboxyl group—that can be chemically addressed with high selectivity. researchgate.net This feature makes AmAbz an ideal scaffold for generating libraries of novel compounds, particularly peptidomimetics and other structures relevant to medicinal chemistry. researchgate.netontosight.ai
Research has demonstrated that the different amine groups on the AmAbz core exhibit distinct reactivity, allowing for selective protection and derivatization. researchgate.net The more nucleophilic benzylamino group can be selectively protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), leaving the less reactive arylamino group free. researchgate.net This orthogonality is crucial, as it allows for a step-wise and controlled construction of more complex molecules. For instance, after protecting the benzylamino group, the carboxyl group can be used for peptide bond formation, and the arylamino group can be acylated under specific base-free conditions. researchgate.net
A key example of this is the solid-phase synthesis of a branched pseudopeptide, Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH₂, where the AmAbz core is used to create a branch in the peptide chain. researchgate.net This demonstrates its utility in moving beyond linear structures to create more elaborate molecular architectures. The expansion of the AmAbz-derived chemical space is centered on the synthesis and application of such selectively protected building blocks.
Table 2: Key Protected Derivatives of AmAbz for Chemical Synthesis
| Compound Name | Abbreviation | Protecting Group | Selectively Protected Group | Reference |
|---|---|---|---|---|
| 4-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid | AmAbz(Boc) | Boc | Benzylamino | researchgate.net |
| 4-Amino-3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid | AmAbz(Fmoc) | Fmoc | Benzylamino | researchgate.net |
| 4-({[(tert-butoxy)carbonyl]amino})-3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid | Fmoc-AmAbz(Boc) | Fmoc and Boc | Benzylamino and Arylamino | researchgate.net |
Advanced Functional Material Applications
While research into the material applications of AmAbz is still in its nascent stages, its unique structure suggests significant potential. The ability to incorporate three distinct chemical functionalities into a single, rigid aromatic core makes it an attractive monomer for the synthesis of advanced functional materials. researchgate.net Future prospects in this area are guided by research on analogous aminobenzoic acid derivatives, which have found use in polymers, dyes, and biomaterials. mdpi.comontosight.ai
Potential applications for AmAbz-derived materials include:
High-Performance Polymers: The trifunctional nature of AmAbz could be exploited to create cross-linked or branched polymers with unique thermal and mechanical properties. Its incorporation into polymer chains could introduce specific recognition sites or reactive handles for further functionalization.
Functional Biomaterials: The amino acid-like structure of AmAbz makes it a candidate for creating novel biomaterials. For example, a related scaffold, 3,5-bis(aminomethyl)benzoic acid, has been used to create molecules that bind with high affinity to human serum albumin, suggesting applications in drug delivery or diagnostics. researchgate.net Similarly, other aminobenzoic acid derivatives are used to create receptors for various cations and anions. sigmaaldrich.com
Metal-Organic Frameworks (MOFs): The carboxylic acid and amine functionalities are ideal for coordinating with metal ions to form porous, crystalline MOFs. These materials have applications in gas storage, catalysis, and separation.
The future in this domain will involve the synthesis of polymers and materials incorporating AmAbz and the characterization of their physical, chemical, and biological properties to unlock their potential in materials science.
Methodological Advancements in AmAbz-Based Combinatorial Synthesis
AmAbz is a highly promising scaffold for combinatorial chemistry, a set of techniques used to rapidly synthesize large numbers of related compounds for screening in drug discovery and materials science. researchgate.net The key advantage of AmAbz is its capacity to serve as a central core onto which three different points of diversity can be introduced in a controlled manner. researchgate.net
Methodological advancements are focused on leveraging this structure using solid-phase synthesis. In this technique, the AmAbz molecule is first attached to a solid support (resin) via its carboxyl group. researchgate.netnih.gov Then, a "split-and-pool" synthesis strategy can be employed. The resin is split into multiple portions, and a different chemical building block is coupled to one of the free amine groups in each portion. The portions are then pooled back together, mixed, and split again for the next coupling step at the remaining functional group. This process allows for the exponential generation of a large library of unique compounds in a highly efficient manner. nih.gov
The solid-phase synthesis of the branched pseudopeptide Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH₂ serves as a proof-of-concept for this methodology. researchgate.net Future advancements in this area will likely involve:
Development of Novel Linkers: Creating new chemical linkers to attach AmAbz to the solid support, including photolytically cleavable linkers that allow for the release of the final product under very mild conditions. ias.ac.in
Orthogonal Protection Schemes: Expanding the library of protecting groups that can be used on the AmAbz core to allow for even more complex and controlled synthetic pathways.
Automation: Adapting AmAbz-based library synthesis for automated platforms to further increase throughput and efficiency.
Table 3: Hypothetical Combinatorial Library Synthesis Scheme using AmAbz
| Step | Action | Functional Group Targeted | Result |
|---|---|---|---|
| 1 | Immobilize AmAbz(Boc) on solid-phase resin | Carboxyl | Resin-Bound-AmAbz(Boc) |
| 2 | Split resin into 'n' portions. Couple with 'n' different carboxylic acids (R¹-COOH). | Arylamino | Resin-Bound-(R¹)-AmAbz(Boc) (mixture of 'n' compounds) |
| 3 | Pool, mix, and deprotect the Boc group. | Benzylamino | Resin-Bound-(R¹)-AmAbz (mixture of 'n' compounds) |
| 4 | Split resin into 'm' portions. Couple with 'm' different building blocks (R²). | Benzylamino | Resin-Bound-(R¹)-AmAbz-(R²) (mixture of n x m compounds) |
| 5 | Cleave from resin. | Linker | Library of n x m unique compounds with the general structure R¹-NH-AmAbz-CH₂NH-R² |
Q & A
Basic: What are recommended storage conditions for 4-amino-3-(aminomethyl)benzoic acid, and how do impurities affect stability?
Methodological Answer:
Stability depends on purity (>98% recommended) and storage temperature. Evidence suggests similar benzoic acid derivatives (e.g., 4-(aminomethyl)benzoic acid) should be stored in airtight containers at room temperature, protected from light and moisture to prevent degradation . Impurities like residual solvents or unreacted intermediates can accelerate decomposition. Regular purity checks via HPLC (e.g., using methods from Tranexamic acid-related compound analysis with time factors for retention) are critical for maintaining sample integrity .
Basic: How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), aminomethyl (–CH2NH2) protons (δ 2.8–3.5 ppm), and carboxylic acid (–COOH) protons (δ 10–12 ppm). Compare with spectra of structurally related compounds like 4-amino-3-hydroxybenzoic acid (δ 3.86 ppm for methoxy groups in analogs) .
- IR : Strong absorption bands for –NH2 (3300–3500 cm⁻¹) and –COOH (2500–3000 cm⁻¹, broad). Absence of peaks at 1700 cm⁻¹ (unexpected ester groups) confirms purity .
Basic: What synthetic routes are available for this compound, and how are yields optimized?
Methodological Answer:
A two-step synthesis is common:
Aminomethylation : React 3-nitrobenzoic acid with formaldehyde and ammonia under acidic conditions.
Reduction : Catalytic hydrogenation (e.g., Pd/C, H2) reduces nitro groups to amines. Optimize yields by controlling reaction temperature (45–60°C) and catalyst loading (5–10% Pd/C) . Purification via recrystallization (ethanol/water) achieves >95% purity .
Advanced: How do computational methods (e.g., molecular docking) predict interactions between this compound and biological targets?
Methodological Answer:
- Force Fields : Parameterize the ligand using GAFF (Generalized Amber Force Field) and assign charges via AM1-BCC in tools like antechamber .
- Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., urokinase-type plasminogen activator, PDB ID: 3KGP). Validate docking poses with MD simulations (AMBER 16) to assess stability .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP = 1.2, moderate blood-brain barrier permeability) .
Advanced: How can contradictory bioactivity data for this compound analogs be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity Variations : Impurities in commercial samples (e.g., <98% purity) skew enzyme inhibition assays. Validate purity via LC-MS .
- Structural Analog Artifacts : Compare activity of this compound with its methyl ester (e.g., 3-aminomethylbenzoic acid methyl ester hydrochloride) to rule out esterase interference .
- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.8) to mimic physiological environments. For example, carboxylic acid protonation state affects binding to serine proteases .
Advanced: What strategies are used to design derivatives of this compound for targeted drug delivery?
Methodological Answer:
- Functionalization : Introduce substituents at the aminomethyl group (e.g., cyclohexylamino or pyridinyl groups) to enhance lipophilicity or receptor specificity .
- Prodrug Synthesis : Convert the carboxylic acid to esters (e.g., methyl or ethyl) for improved bioavailability. Hydrolyze in vivo via esterases .
- Click Chemistry : Attach fluorescent tags (e.g., azide-alkyne cycloaddition) for cellular tracking .
Advanced: How is HPLC optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 μm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : UV at 254 nm (carboxylic acid absorption) or MS/MS (m/z 180.1 → 136.0 for quantification) .
- Validation : Assess linearity (R² > 0.99), LOD (0.1 μg/mL), and recovery (>90% in plasma) .
Basic: What safety precautions are required when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
